molecular formula C13H11NO6 B3073687 2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid CAS No. 1018128-22-7

2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid

Cat. No.: B3073687
CAS No.: 1018128-22-7
M. Wt: 277.23 g/mol
InChI Key: HJGOZNIRPCYTRR-UHFFFAOYSA-N
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Description

2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring through a methoxyacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and hydroxylamine.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the benzo[d][1,3]dioxole group to the isoxazole ring.

    Attachment of the Methoxyacetic Acid Group: This can be done through an etherification reaction where the isoxazole derivative is reacted with methoxyacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid involves its interaction with specific molecular targets, leading to various biological effects. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid is unique due to its specific combination of the benzo[d][1,3]dioxole and isoxazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c15-13(16)6-17-5-9-4-11(20-14-9)8-1-2-10-12(3-8)19-7-18-10/h1-4H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGOZNIRPCYTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid
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2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid
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2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid
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2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid

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